molecular formula C22H16ClN5O3S B2753889 3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE CAS No. 866811-37-2

3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE

Cat. No.: B2753889
CAS No.: 866811-37-2
M. Wt: 465.91
InChI Key: FNNOZVKMANNIMZ-UHFFFAOYSA-N
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Description

3-(BENZENESULFONYL)-N-(3-CHLORO-4-METHOXYPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a useful research compound. Its molecular formula is C22H16ClN5O3S and its molecular weight is 465.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of compounds structurally related to "N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine" often involves complex reactions aimed at exploring their chemical properties and enhancing their biological activities. Studies have detailed the synthesis of novel triazoloquinazoline adenosine antagonists, highlighting the importance of the structural elements for binding potency and activity in biological systems (J. Francis et al., 1988). Another study focused on the synthesis of triazoloquinazolinone-based compounds, indicating their role as tubulin polymerization inhibitors and vascular disrupting agents, showcasing a potential therapeutic application (Mohsine Driowya et al., 2016).

Biological Activities

Research has identified various biological activities associated with compounds structurally similar to "N-(3-chloro-4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine". For instance, the antimicrobial and anticancer activities of certain derivatives have been explored, revealing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (B. N. Reddy et al., 2015). This highlights the compound's potential in developing new therapeutic agents targeting specific cancers.

Potential Therapeutic Uses

The versatility of compounds within this chemical family extends to their potential therapeutic uses. For example, the synthesis and evaluation of new derivatives as potent Aurora-A kinase inhibitors point towards their applicability in cancer treatment, emphasizing the role of these compounds in targeted therapies (M. Shaaban et al., 2011). Additionally, some derivatives have shown high potency and selectivity at human adenosine A3 receptor subtypes, suggesting their use in designing receptor-specific drugs (Y. C. Kim et al., 1998).

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(3-chloro-4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5O3S/c1-31-19-12-11-14(13-17(19)23)24-20-16-9-5-6-10-18(16)28-21(25-20)22(26-27-28)32(29,30)15-7-3-2-4-8-15/h2-13H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNOZVKMANNIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.